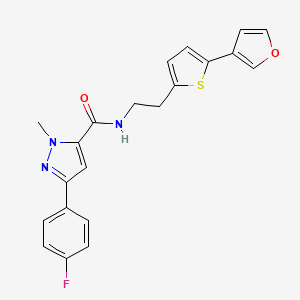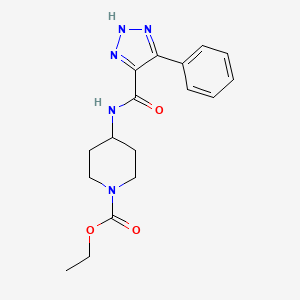![molecular formula C11H9N3O2 B2853447 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 565174-36-9](/img/structure/B2853447.png)
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Übersicht
Beschreibung
“4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile” is a biochemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile” is based on its molecular formula, C11H9N3O2. It contains 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One study synthesized compounds with a benzoimidazole moiety, evaluating their antimicrobial activities. These compounds, including derivatives similar to 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, exhibited significant efficacy against a range of gram-positive and gram-negative bacteria, as well as fungi, showcasing their potential in developing new antimicrobial agents (E. A. Abd El-Meguid, 2014).
Anticancer Properties
Another area of application is in anticancer research, where derivatives of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile have been synthesized and evaluated for their antitumor activity. These studies highlight the potential of these compounds in the development of new cancer therapies. For example, a study involving the synthesis and evaluation of novel benzimidazole derivatives demonstrated their antimicrobial activity and potential as anticancer agents, underscoring the versatility of this chemical scaffold in medical research (I. Krishnanjaneyulu et al., 2014).
Enzyme Inhibition
Compounds with structures related to 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile have also been investigated for their enzyme inhibitory properties. For instance, studies on xanthine oxidase inhibitory properties and anti-inflammatory activity of thiazol-4-ones reveal the chemical's potential in treating conditions associated with oxidative stress and inflammation (Zaklina Smelcerovic et al., 2015).
Material Science Applications
Additionally, the chemical properties of compounds similar to 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile have implications beyond biomedicine, including material science. For example, aromatic polyamides containing benzonitrile units have been synthesized, characterized, and explored for their potential in creating thin films with good thermal stability and mechanical strength, indicating their usefulness in various industrial applications (I. Sava et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. It’s recommended to handle this compound with appropriate safety measures .
Eigenschaften
IUPAC Name |
4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRMGFWJQPHVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)


![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)


![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)
